REACTION_CXSMILES
|
[C:1]1(C)C=CC(S(O)(=O)=O)=CC=1.[C:12]1([CH3:19])[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH3:20][OH:21]>>[OH:21][CH2:20][C:14]1[C:15]([CH3:1])=[CH:16][C:17]([OH:18])=[C:12]([CH3:19])[CH:13]=1
|
Name
|
|
Quantity
|
4.76 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
54.07 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
108.14 g
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=C(C=C1C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 904.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |